molecular formula C17H10ClN5 B13558931 [(6-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl)methylidene]propanedinitrile

[(6-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl)methylidene]propanedinitrile

Cat. No.: B13558931
M. Wt: 319.7 g/mol
InChI Key: GIZHYEFBHYNCOH-UHFFFAOYSA-N
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Description

2-({6-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methylidene)propanedinitrile is a complex organic compound featuring a pyrazolo[3,4-b]pyridine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anti-cancer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({6-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methylidene)propanedinitrile typically involves multi-step reactions starting from readily available precursors. One common method includes the condensation of 6-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde with malononitrile under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium ethoxide or potassium carbonate to facilitate the condensation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-({6-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methylidene)propanedinitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the nitrile groups to primary amines.

    Substitution: The chloro group in the pyrazolo[3,4-b]pyridine ring can be substituted with nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Primary amines.

    Substitution: Corresponding substituted derivatives with amines or thiols.

Scientific Research Applications

2-({6-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methylidene)propanedinitrile has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

  • 6-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde
  • 1H-pyrazolo[3,4-b]pyridine derivatives

Uniqueness

2-({6-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methylidene)propanedinitrile is unique due to its specific substitution pattern and the presence of both nitrile and chloro functional groups, which contribute to its distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C17H10ClN5

Molecular Weight

319.7 g/mol

IUPAC Name

2-[(6-chloro-3-methyl-1-phenylpyrazolo[3,4-b]pyridin-5-yl)methylidene]propanedinitrile

InChI

InChI=1S/C17H10ClN5/c1-11-15-8-13(7-12(9-19)10-20)16(18)21-17(15)23(22-11)14-5-3-2-4-6-14/h2-8H,1H3

InChI Key

GIZHYEFBHYNCOH-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C=C(C(=N2)Cl)C=C(C#N)C#N)C3=CC=CC=C3

Origin of Product

United States

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